(Methylcarbamoyl)-D-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

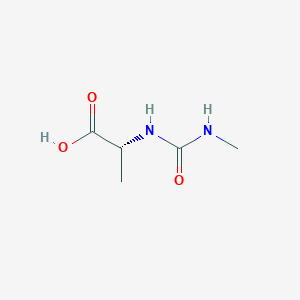

(Methylcarbamoyl)-D-alanine is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a methylcarbamoyl group attached to the D-alanine amino acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Methylcarbamoyl)-D-alanine typically involves the reaction of D-alanine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{D-alanine} + \text{methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (Methylcarbamoyl)-D-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The methylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be employed to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

Biochemical Applications

- Role in Metabolism :

- Neuropharmacological Effects :

- Antimicrobial Properties :

Medical Imaging Applications

This compound is being explored as a radiotracer for positron emission tomography (PET). Its specific uptake by pathogenic bacteria allows for improved imaging of infections compared to traditional radiotracers like 2-deoxy-2-[18F]fluoro-D-glucose .

Case Study: PET Imaging with D-Alanine Derivatives

A study utilized d-[3-11C]alanine as a PET tracer to visualize bacterial infections in vivo. The results demonstrated that this tracer accumulated significantly in areas of infection while showing minimal uptake in sterile inflammation sites. This specificity suggests potential clinical applications for diagnosing bacterial infections more accurately than current methods .

Table 1: Comparison of Imaging Tracers

| Tracer | Specificity to Bacteria | Uptake in Infected Tissue | Uptake in Sterile Inflammation |

|---|---|---|---|

| 2-deoxy-2-[18F]fluoro-D-glucose | Low | Moderate | High |

| d-[3-11C]alanine | High | Very High | Low |

Mécanisme D'action

The mechanism of action of (Methylcarbamoyl)-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Methocarbamol: A centrally acting muscle relaxant used to treat musculoskeletal pain.

Carbaryl: A carbamate insecticide used in agriculture.

Comparison: (Methylcarbamoyl)-D-alanine is unique due to its specific structure and potential applications. Unlike methocarbamol, which is primarily used as a muscle relaxant, this compound has broader applications in chemistry, biology, and medicine. Compared to carbaryl, this compound is not used as an insecticide but rather as a research compound with potential therapeutic applications.

Activité Biologique

(Methylcarbamoyl)-D-alanine, a derivative of D-alanine, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms, effects on various physiological processes, and implications for health and disease.

Overview of D-Alanine and Its Derivatives

D-Alanine is a non-proteinogenic amino acid that plays critical roles in various biological systems. It is involved in the synthesis of bacterial cell walls and acts as a signaling molecule in mammals. The methylcarbamoyl modification enhances its biological properties, making this compound a compound of interest in pharmacological research.

- NMDAR Modulation : Recent studies suggest that D-alanine can modulate the N-methyl-D-aspartate receptor (NMDAR), which is crucial for synaptic plasticity and memory function. This modulation may influence behavior and cognitive functions in higher animals, including humans .

- Endocrine Regulation : D-alanine is detected in endocrine tissues, such as pancreatic β-cells and the pituitary gland. Fluctuations in D-alanine levels have been associated with various diseases, indicating its potential role as a biomarker and therapeutic target .

- Antidiabetic Properties : The inhibition of enzymes like α-amylase and α-glucosidase by D-alanine derivatives may contribute to their antidiabetic effects by reducing glucose absorption in the intestine .

Case Study 1: Behavioral Effects

In a study involving germ-free mice, researchers demonstrated that D-alanine administration could influence behavior through its interaction with NMDARs. This suggests that D-alanine may have implications for neuropsychiatric disorders .

Case Study 2: Cancer Research

The cytotoxic effects of this compound have been evaluated against various tumor cell lines. Results indicated that this compound exhibits significant cytotoxicity, potentially making it a candidate for cancer therapy .

Table 1: Biological Activity of this compound

Research Findings

- Biodistribution Studies : Research has shown that after oral administration, this compound is absorbed through the gut, with subsequent distribution to various tissues. This biodistribution pattern supports its potential role as a signaling molecule within the microbiome-gut-brain axis .

- Clinical Implications : The presence of altered D-alanine levels in patients with conditions such as Alzheimer's disease and diabetes suggests that this compound could serve as a diagnostic biomarker or therapeutic agent in these diseases .

Propriétés

IUPAC Name |

(2R)-2-(methylcarbamoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(4(8)9)7-5(10)6-2/h3H,1-2H3,(H,8,9)(H2,6,7,10)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKJUOWDJNEADC-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.